Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
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Overview
Description
Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a benzyl group, a hydroxymethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves the reaction of benzyl alcohol with 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylic acid. The reaction is carried out under esterification conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid
Reduction: Conversion of the ester group to an alcohol
Substitution: Formation of various substituted benzyl derivatives
Scientific Research Applications
Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: An aromatic alcohol with similar structural features but lacking the morpholine ring and carboxylate ester.
5-(Hydroxymethyl)-2,2-dimethylmorpholine: A related compound without the benzyl group and carboxylate ester.
Uniqueness
Benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is unique due to its combination of a benzyl group, a hydroxymethyl group, and a morpholine ring with a carboxylate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H21NO4 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
benzyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C15H21NO4/c1-15(2)11-16(13(8-17)10-20-15)14(18)19-9-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3 |
InChI Key |
CHFKEFGYSYDIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(CO1)CO)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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